Lipophilicity (LogP) Positioning Between 4-Aminotetrahydropyran and the Ethanamine Homolog
1-(Oxan-4-yl)propan-1-amine exhibits a LogP value of 1.1503, which lies between that of 4-aminotetrahydropyran (LogP 0.8244) and 1-(oxan-4-yl)ethan-1-amine (LogP 1.4605) [1]. This intermediate lipophilicity provides a balanced hydrophobic-hydrophilic profile that can be advantageous for membrane permeability while maintaining adequate aqueous solubility for in vitro assays [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.1503 |
| Comparator Or Baseline | 4-Aminotetrahydropyran (0.8244); 1-(Oxan-4-yl)ethan-1-amine (1.4605) |
| Quantified Difference | +0.3259 vs 4-aminotetrahydropyran; -0.3102 vs ethanamine homolog |
| Conditions | Predicted/calculated LogP values from vendor datasheets (no experimental conditions specified) |
Why This Matters
A LogP difference of >0.3 can significantly impact passive diffusion and distribution, making this compound a strategic choice for optimizing permeability-solubility trade-offs in early drug discovery.
- [1] Chemsrc. 1-(Oxan-4-yl)ethan-1-amine. LogP: 1.4605. https://m.chemsrc.com/cas/854697-78-2_38641.html. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
